1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-
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Overview
Description
1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core, a fluorophenyl group, and an imidazole moiety
Preparation Methods
The synthesis of 1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the fluorophenyl group and the imidazole moiety. Common reagents used in these reactions include various amines, fluorinated compounds, and imidazole derivatives. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl- can be compared with other similar compounds, such as:
2-Amino-1H-benzimidazol-5-yl (4-fluorophenyl)methanone: This compound shares a similar benzimidazole core and fluorophenyl group but differs in its overall structure and functional groups.
Flubendazole: A benzimidazole derivative with antiparasitic properties, used as a reference standard in pharmaceutical testing
Properties
Molecular Formula |
C25H22FN5O |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-1-methylbenzimidazol-4-amine |
InChI |
InChI=1S/C25H22FN5O/c1-16-14-31(15-27-16)21-12-11-19(13-23(21)32-3)28-20-5-4-6-22-24(20)29-25(30(22)2)17-7-9-18(26)10-8-17/h4-15,28H,1-3H3 |
InChI Key |
CBZHFCPGQAUEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=C4C(=CC=C3)N(C(=N4)C5=CC=C(C=C5)F)C)OC |
Origin of Product |
United States |
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